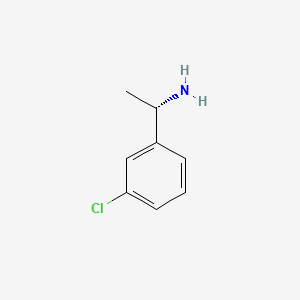

(S)-1-(3-chlorophenyl)ethanamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1S)-1-(3-chlorophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN/c1-6(10)7-3-2-4-8(9)5-7/h2-6H,10H2,1H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQEYVZASLGNODG-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=CC=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70368841 | |

| Record name | (S)-1-(3-chlorophenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70368841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68297-62-1 | |

| Record name | (S)-1-(3-chlorophenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70368841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-3-Chloro-α-methylbenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-1-(3-chlorophenyl)ethanamine chemical properties

An In-depth Technical Guide to (S)-1-(3-chlorophenyl)ethanamine: Properties, Synthesis, and Applications

Authored by: Gemini, Senior Application Scientist

Foreword: In the landscape of modern drug discovery and fine chemical synthesis, the utility of chiral building blocks cannot be overstated. This compound has emerged as a crucial intermediate, valued for its specific stereochemistry and the versatile reactivity of its primary amine group. This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals, consolidating core chemical properties, spectroscopic data, synthesis and resolution strategies, and key applications. The methodologies described herein are grounded in established chemical principles to ensure both accuracy and reproducibility.

Core Chemical and Physical Properties

This compound is a chiral primary amine whose structural features—a stereogenic center, a basic amino group, and a chlorinated aromatic ring—dictate its chemical behavior and utility. The presence of the chlorine atom at the meta position of the phenyl ring significantly influences the molecule's electronic properties and potential for further functionalization, making it a valuable synthon in medicinal chemistry.[1]

A summary of its essential properties is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 68297-62-1 | [2][3][4] |

| Molecular Formula | C₈H₁₀ClN | [2][3][5] |

| Molecular Weight | 155.62 g/mol | [2][3][5] |

| Boiling Point | 112°C / 13 mmHg | [5] |

| Density | 1.122 g/cm³ (Predicted) | [5] |

| Purity | Typically ≥98% | [4][6] |

| Storage | Inert atmosphere, 2-8°C | [7] |

| IUPAC Name | (1S)-1-(3-chlorophenyl)ethanamine | [2] |

| SMILES | C--INVALID-LINK--N | [2][7] |

| InChIKey | DQEYVZASLGNODG-LURJTMIESA-N | [2] |

Synthesis and Enantiomeric Resolution

The synthesis of enantiomerically pure amines is a cornerstone of pharmaceutical manufacturing. The industrial production of this compound typically involves two strategic approaches: asymmetric synthesis to directly form the desired (S)-enantiomer or the resolution of a racemic mixture.

Conceptual Synthetic Pathway: Reductive Amination

A prevalent method for synthesizing the racemic base of 1-(3-chlorophenyl)ethanamine is the reductive amination of 3-chloroacetophenone. This process involves the reaction of the ketone with an ammonia source to form an intermediate imine, which is then reduced to the final amine.

Causality of Experimental Choices:

-

Ammonia Source: Reagents like ammonium acetate or a solution of ammonia in methanol are chosen because they readily provide the nucleophilic nitrogen required for imine formation.

-

Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are often preferred over stronger reducing agents like lithium aluminum hydride (LAH). Their milder nature allows for the selective reduction of the imine in the presence of the starting ketone, minimizing side reactions and improving yield.

Enantiomeric Resolution: The Key to Chirality

Achieving high enantiomeric purity is critical. While asymmetric synthesis is elegant, classical resolution and enzymatic methods remain robust and widely used.

-

Classical Resolution: This technique involves reacting the racemic amine with a chiral resolving agent, such as (R)-mandelic acid or tartaric acid derivatives, to form a pair of diastereomeric salts.[8] These salts exhibit different physical properties, most notably solubility, allowing one diastereomer to be selectively crystallized and separated. Subsequent treatment of the isolated salt with a base regenerates the enantiomerically enriched free amine.

-

Enzymatic Kinetic Resolution: This is a highly efficient and green chemistry approach. Lipases are commonly employed to selectively acylate one enantiomer of the amine in a racemic mixture, leaving the other unreacted.[9] For instance, a lipase can catalyze the reaction between the racemic amine and an acyl donor (e.g., ethyl acetate). The enzyme's stereospecificity results in the acylation of one enantiomer (e.g., the R-enantiomer) at a much faster rate than the other. The resulting N-acylated amine can then be easily separated from the unreacted (S)-amine.

The following workflow illustrates the logical steps from a racemic starting material to the purified (S)-enantiomer.

Caption: Generalized workflow for synthesis and resolution.

Spectroscopic Analysis and Characterization

Unambiguous structural confirmation and purity assessment rely on a combination of spectroscopic techniques. The expected data for this compound are summarized below.

| Technique | Expected Observations |

| ¹H NMR | Aromatic Region (δ ~7.2-7.4 ppm): Complex multiplet signals corresponding to the four protons on the substituted phenyl ring. Methine Proton (δ ~4.1 ppm): A quartet for the CH proton, coupled to the adjacent methyl group protons. Amine Protons (δ ~1.5-2.0 ppm): A broad singlet for the NH₂ protons; chemical shift can vary with concentration and solvent. Methyl Protons (δ ~1.3 ppm): A doublet for the CH₃ protons, coupled to the methine proton. |

| ¹³C NMR | Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ ~120-145 ppm), including the carbon bearing the chlorine atom (C-Cl) and the carbon attached to the ethylamine group. Methine Carbon (C-N): A signal around δ ~50-55 ppm. Methyl Carbon: A signal in the aliphatic region, typically around δ ~20-25 ppm.[10] |

| IR Spectroscopy | N-H Stretch: A characteristic broad absorption band in the range of 3300-3500 cm⁻¹, typical for primary amines.[11] C-H Stretch (Aromatic): Peaks appearing just above 3000 cm⁻¹. C-H Stretch (Aliphatic): Peaks appearing just below 3000 cm⁻¹. N-H Bend: A band around 1580-1650 cm⁻¹. C=C Stretch (Aromatic): Absorptions in the 1450-1600 cm⁻¹ region. C-Cl Stretch: A signal in the fingerprint region, typically 600-800 cm⁻¹. |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): A peak at m/z 155, with a characteristic M+2 isotope peak at m/z 157 (approximately one-third the intensity of the M⁺ peak) due to the presence of the ³⁷Cl isotope. Base Peak: The most abundant fragment ion is typically at m/z 140, corresponding to the loss of the methyl group ([M-CH₃]⁺).[12] |

Applications in Drug Discovery and Organic Synthesis

This compound is not merely a chemical curiosity; it is a high-value intermediate in the synthesis of complex molecular targets.

-

Pharmaceutical Intermediates: Chiral amines are foundational components of numerous Active Pharmaceutical Ingredients (APIs).[13] The specific stereochemistry of the (S)-enantiomer is often essential for achieving the desired pharmacological activity, as different enantiomers can have vastly different biological effects, from therapeutic to toxic. This compound serves as a precursor for molecules targeting a range of conditions.[14][15]

-

Building Block in Asymmetric Synthesis: The primary amine group provides a reactive handle for a variety of chemical transformations, including amidation, alkylation, and the formation of Schiff bases. Its defined stereocenter allows it to be used in diastereoselective reactions, enabling chemists to build additional stereocenters into a target molecule with a high degree of control.

-

Role of the Chlorophenyl Moiety: The 3-chlorophenyl group is a common feature in pharmacologically active molecules. The chlorine atom can enhance metabolic stability, improve membrane permeability, and participate in crucial binding interactions (e.g., halogen bonding) with biological targets like enzymes and receptors.[1]

Safety, Handling, and Storage

Proper handling of this compound is essential due to its potential hazards. The information is derived from available Safety Data Sheets (SDS).[16][17]

-

Hazard Classification: The compound is generally classified as hazardous. GHS hazard statements often include warnings for being harmful or toxic if swallowed, causing skin irritation or severe skin burns, and causing serious eye damage.[18] It may also be toxic to aquatic life with long-lasting effects.[16][17]

-

Personal Protective Equipment (PPE): Use under a chemical fume hood is mandatory.[16] Wear appropriate PPE, including chemical safety goggles or a face shield, nitrile gloves, and a lab coat.[19] An approved respirator should be used if ventilation is inadequate.[16]

-

Handling and Storage: Avoid contact with skin, eyes, and clothing.[19] Do not breathe vapors or mist.[16] Store in a tightly closed container in a cool, well-ventilated area under an inert atmosphere (e.g., nitrogen).[7][19] It should be stored away from incompatible materials such as strong oxidizing agents and acids.[16]

-

First Aid Measures:

-

Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing.[16]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[16][17]

-

Ingestion: Rinse mouth. Do not induce vomiting. Call a poison center or doctor immediately.[17]

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.[17]

-

Experimental Protocol: Chiral HPLC Method Development for Enantiomeric Purity

A self-validating protocol for determining the enantiomeric excess (ee) of this compound is critical for quality control. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the industry-standard technique.[9][20][21]

Objective: To develop a robust and reproducible analytical method to separate the (S) and (R) enantiomers of 1-(3-chlorophenyl)ethanamine and quantify the enantiomeric excess.

Methodology:

-

CSP Selection (The Causality of Choice):

-

Polysaccharide-based CSPs (e.g., amylose or cellulose derivatives like Chiralpak® IA/AD or Chiralcel® OD) are the first choice. Their broad applicability for separating chiral amines is well-documented.[21] The mechanism relies on forming transient diastereomeric complexes between the analyte and the chiral selector via hydrogen bonding, dipole-dipole, and π-π interactions.

-

-

Mobile Phase Screening:

-

Initial Condition: Start with a standard mobile phase of 90:10 (v/v) Hexane/Isopropanol (IPA) with 0.1% Diethylamine (DEA).

-

Rationale: Hexane/IPA is a common normal-phase solvent system. The small amount of a basic additive like DEA is crucial; it acts as a competitor for acidic sites on the silica gel backbone of the CSP, preventing peak tailing and improving the peak shape of the basic amine analyte.

-

Flow Rate: Set to 1.0 mL/min.

-

Detection: Use a UV detector set to a wavelength where the phenyl ring absorbs, typically around 254 nm or 265 nm.

-

-

Optimization Workflow:

-

Inject a solution of the racemic standard (a 50:50 mixture of R and S enantiomers).

-

If no separation is observed, systematically vary the percentage of the polar modifier (IPA). Decrease to 5% or increase to 15% and 20%. A lower percentage of IPA generally increases retention time and may improve resolution.

-

If separation is achieved but resolution is poor (Resolution < 1.5), make finer adjustments to the IPA concentration (e.g., in 1-2% increments).

-

The goal is to achieve baseline separation (Resolution ≥ 1.5) with reasonable analysis times.

-

-

Analysis and Quantification:

-

Once the method is optimized, inject the sample of this compound.

-

Identify the peaks corresponding to the (S) and (R) enantiomers by comparing with an authentic standard of the S-form if available.

-

Integrate the peak areas for both enantiomers.

-

Calculate the enantiomeric excess (% ee) using the formula: % ee = [(Area_S - Area_R) / (Area_S + Area_R)] x 100

-

The following diagram illustrates the logical decision-making process in this protocol.

Caption: Chiral HPLC method development workflow.

References

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C8H10ClN | CID 2507691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (S)-1-(3-Chlorophenyl)ethylamine | 68297-62-1 [chemicalbook.com]

- 4. appretech.com [appretech.com]

- 5. chembk.com [chembk.com]

- 6. (S)-1-(3-Chlorophenyl)ethylamine, ChiPros , 98%, ee 98+%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]

- 7. 68297-62-1|this compound|BLD Pharm [bldpharm.com]

- 8. researchgate.net [researchgate.net]

- 9. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines [mdpi.com]

- 10. rsc.org [rsc.org]

- 11. infrared spectrum of ethylamine C2H7N CH3CH2NH2 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of ethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. mass spectrum of ethylamine C2H7N CH3CH2NH2 fragmentation pattern of m/z m/e ions for analysis and identification of ethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. nbinno.com [nbinno.com]

- 14. globalresearchonline.net [globalresearchonline.net]

- 15. Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. fishersci.com [fishersci.com]

- 17. (R)-1-(3-Chlorophenyl)ethanamine - Safety Data Sheet [chemicalbook.com]

- 18. (R)-1-(3-chlorophenyl)ethanamine | C8H10ClN | CID 2507697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. tcichemicals.com [tcichemicals.com]

- 20. phx.phenomenex.com [phx.phenomenex.com]

- 21. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

An In-depth Technical Guide to the Physical Characteristics of (S)-1-(3-chlorophenyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-(3-chlorophenyl)ethanamine is a chiral primary amine that serves as a crucial intermediate and building block in the synthesis of various pharmaceutical compounds and other fine chemicals. Its stereochemistry and physical properties are of paramount importance for reaction kinetics, purification processes, and the stereochemical outcome of subsequent synthetic steps. This document provides a comprehensive overview of the key physical and chemical characteristics of this compound, supported by available data and general experimental methodologies.

Chemical Identity and Structure

The fundamental identity of a chemical compound is established by its structure, formula, and molecular weight.

-

IUPAC Name: (1S)-1-(3-chlorophenyl)ethanamine[1]

The structure consists of an ethylamine backbone with a phenyl group attached to the first carbon. The phenyl ring is substituted with a chlorine atom at the meta (3-) position. The stereocenter is at the chiral carbon (C1) of the ethanamine chain, designated as (S) according to the Cahn-Ingold-Prelog priority rules.

Summary of Physical Properties

The physical characteristics of this compound are essential for its handling, storage, and application in synthesis. The following table summarizes the key quantitative data available for this compound.

| Property | Value | Source(s) |

| Appearance | Colorless to light yellow liquid | [7] |

| Boiling Point | 112 °C at 13 mmHg (17.33 hPa) | [5][8] |

| Density | 1.122 ± 0.06 g/cm³ (Predicted) | [5] |

| pKa | 8.73 ± 0.10 (Predicted) | |

| Water Solubility | Insoluble | [7][9] |

| Storage Temperature | 2-8 °C, under inert gas (Nitrogen or Argon) | [10] |

| Sensitivity | Moisture Sensitive | [8] |

Experimental Protocols for Property Determination

While specific experimental reports for the determination of every physical property of this particular compound are not always published in detail, the following section outlines the standard methodologies that would be employed for such a characterization.

Determination of Boiling Point

The boiling point of a liquid is determined at a specific pressure. For compounds that may decompose at atmospheric pressure, vacuum distillation is employed.

Methodology: Vacuum Distillation

-

Apparatus Setup: A short-path distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. The entire system is connected to a vacuum pump via a trap and a manometer to monitor the pressure.

-

Sample Preparation: The round-bottom flask is charged with a sample of this compound and a boiling chip or magnetic stir bar to ensure smooth boiling.

-

Procedure:

-

The system is slowly evacuated to the desired pressure (e.g., 13 mmHg).

-

The sample is heated gently using a heating mantle.

-

The temperature is recorded when the vapor and liquid are in equilibrium, indicated by a stable temperature reading on the thermometer as the condensate drips into the receiving flask. This stable temperature is the boiling point at that specific pressure.[8]

-

Determination of Density

The density of a liquid is typically determined using a pycnometer or a digital density meter.

Methodology: Pycnometer Method

-

Preparation: A pycnometer (a glass flask with a precise volume) is thoroughly cleaned, dried, and weighed (m₁).

-

Calibration: The pycnometer is filled with a reference liquid of known density (e.g., deionized water) at a specific temperature (e.g., 20 °C) and weighed again (m₂). The exact volume of the pycnometer is calculated.

-

Measurement: The pycnometer is emptied, dried, and filled with the sample liquid, this compound, at the same temperature and weighed (m₃).

-

Calculation: The density (ρ) of the sample is calculated using the formula: ρ_sample = (m₃ - m₁) / V_pycnometer

Determination of Solubility

Solubility is assessed qualitatively by observing the miscibility of the compound with a solvent.

Methodology: Visual Assessment

-

Procedure: To a small, clear vial containing a measured volume of the solvent (e.g., 1 mL of water), a small, measured amount of this compound (e.g., 100 µL) is added.

-

Observation: The mixture is agitated (e.g., vortexed) and then allowed to stand.

-

Analysis: The mixture is visually inspected for homogeneity. The presence of two distinct layers, cloudiness, or undissolved droplets indicates insolubility or poor solubility.[7][9] The basicity of the amine allows it to be dissolved in dilute mineral acid solutions.[11]

Logical Workflow for Compound Characterization

The process of characterizing a chemical entity like this compound follows a logical progression from basic identification to detailed physical property analysis. This workflow ensures a comprehensive understanding of the material before its use in further applications.

Caption: Workflow for the characterization of a chiral amine.

Handling and Storage

Given its moisture sensitivity, this compound must be handled under an inert atmosphere (e.g., nitrogen or argon). It should be stored in a tightly sealed container in a dry, well-ventilated place.[8] Recommended storage is refrigerated at 2-8°C to maintain its stability and purity over time.[10] Appropriate personal protective equipment, including gloves and eye protection, should be worn during handling.

References

- 1. This compound | C8H10ClN | CID 2507691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. appretech.com [appretech.com]

- 3. This compound | VSNCHEM [vsnchem.com]

- 4. (S)-1-(3-Chlorophenyl)ethylamine | 68297-62-1 [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. This compound [chembk.com]

- 7. (R)-1-(3-Chlorophenyl)ethanamine | 17061-53-9 [chemicalbook.com]

- 8. (S)-1-(3-Chlorophenyl)ethylamine, ChiPros , 98%, ee 98+%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]

- 9. (R)-1-(3-Chlorophenyl)ethanamine CAS#: 17061-53-9 [m.chemicalbook.com]

- 10. 68297-62-1|this compound|BLD Pharm [bldpharm.com]

- 11. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to (S)-1-(3-chlorophenyl)ethanamine: Structural Analogs and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-(3-chlorophenyl)ethanamine is a chiral amine that serves as a valuable building block in medicinal chemistry. Its structural motif is found in a variety of compounds targeting the central nervous system (CNS). This technical guide provides a comprehensive overview of the structural analogs and derivatives of this compound, with a focus on their synthesis, biological activities, and structure-activity relationships (SAR). The information presented herein is intended to support researchers and drug development professionals in the design and synthesis of novel therapeutic agents.

Core Structure and Physicochemical Properties

This compound possesses a phenethylamine backbone with a chlorine atom at the 3-position of the phenyl ring and a chiral center at the alpha-carbon of the ethylamine side chain.

| Property | Value |

| Molecular Formula | C₈H₁₀ClN |

| Molecular Weight | 155.62 g/mol |

| IUPAC Name | (1S)-1-(3-chlorophenyl)ethanamine |

| CAS Number | 68297-62-1 |

| Appearance | Colorless to light yellow liquid |

| pKa | 8.73 ± 0.10 (Predicted) |

Table 1: Physicochemical Properties of this compound.

Synthesis of Structural Analogs and Derivatives

The synthesis of derivatives of this compound typically involves modifications at the primary amine, the phenyl ring, or the ethyl group. Common synthetic strategies include N-acylation, N-alkylation, and the formation of heterocyclic structures incorporating the core scaffold.

N-Acyl and N-Sulfonyl Derivatives

N-acylation and N-sulfonylation of the primary amine are common methods to introduce a wide variety of functional groups, potentially altering the compound's physicochemical properties and biological activity.

Experimental Protocol: General Procedure for N-Acylation

-

To a solution of this compound (1.0 eq) and a suitable base (e.g., triethylamine or pyridine, 1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add the desired acyl chloride or acid anhydride (1.1 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-acyl derivative.

Piperazine Derivatives

Piperazine derivatives are a significant class of compounds in drug discovery, known for their diverse pharmacological activities. The synthesis of piperazine analogs of this compound can be achieved through various routes, often involving the reaction of the core amine with a bis(2-haloethyl)amine derivative or through reductive amination with a suitable piperazine precursor.

Experimental Protocol: Synthesis of 1-(3-chlorophenyl)-4-(substituted)piperazine Derivatives

This is a multi-step synthesis adapted from the literature for trazodone analogs.

Step 1: Synthesis of bis(2-chloroethyl)amine hydrochloride

-

To a mixture of diethanolamine and p-toluenesulfonic acid in chloroform, add thionyl chloride at 25-30°C.

-

Heat the reaction mixture to reflux (75-80°C) for 2 hours.

-

Cool the reaction to 25°C to allow for crystallization of the product.

-

Isolate the white crystalline product by filtration and dry under vacuum.[1]

Step 2: Synthesis of 1-(3-chlorophenyl)piperazine hydrochloride

-

A mixture of bis(2-chloroethyl)amine hydrochloride, 3-chloroaniline, and p-toluenesulfonic acid in xylene is heated to reflux (140-145°C).

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mass to 0-5°C to crystallize the product.

-

Isolate the product by filtration, wash with chilled xylene and acetone, and dry under reduced pressure.[2]

Step 3: Synthesis of 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine

-

To a mixture of 1-(3-chlorophenyl)piperazine hydrochloride in acetone and water, add sodium hydroxide followed by 1-bromo-3-chloropropane at 25-30°C.

-

Stir the reaction for 15 hours.

-

Separate the lower organic layer and evaporate the solvent to isolate the product.[1][2]

Step 4: Synthesis of 2-[3-{4-(3-chlorophenyl)-1-piperazinyl}propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one hydrochloride (Trazodone Analog)

-

A mixture of 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine, 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one, and p-toluenesulfonic acid in acetonitrile is refluxed at 80-82°C for 20 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mass and filter.

-

Recover the product from the filtrate.[1]

Biological Activities and Structure-Activity Relationships (SAR)

Derivatives of this compound have been explored for a range of biological activities, primarily targeting the central nervous system. The structural modifications significantly influence the potency and selectivity of these compounds for various receptors and transporters.

Dopamine and Serotonin Receptor Activity

Many analogs of this compound are designed to interact with dopamine and serotonin receptors, which are key targets for the treatment of neuropsychiatric disorders.

Quantitative Biological Data

A comprehensive search of the current literature did not yield specific quantitative biological activity data (e.g., IC₅₀ or Kᵢ values) for a wide range of structural analogs and derivatives of this compound. However, studies on structurally related compounds provide valuable insights into the potential activities of these derivatives. For instance, N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a compound with a similar arylpiperazine moiety, exhibits a very high affinity for the dopamine D4 receptor with an IC₅₀ of 0.057 nM and over 10,000-fold selectivity versus the D2 receptor.[3] Another study on trazodone analogues with a 3-chlorophenylpiperazine core reported high affinity for the 5-HT₁A receptor.[4]

| Compound Class | Target(s) | Reported Activity (for related compounds) | Reference(s) |

| Arylpiperazine Derivatives | Dopamine D₄ Receptor | IC₅₀ = 0.057 nM | [3] |

| Trazodone Analogs | 5-HT₁A Receptor | High Affinity | [4] |

Table 2: Representative Biological Activities of Structurally Related Compounds.

Structure-Activity Relationship (SAR) Insights

Based on the available literature for related phenylethylamine and arylpiperazine derivatives, the following SAR trends can be inferred:

-

Substitution on the Phenyl Ring: The position and nature of substituents on the phenyl ring are critical for receptor affinity and selectivity. The 3-chloro substitution is a common feature in many CNS-active compounds.

-

Modifications of the Amine: N-alkylation and N-acylation can modulate the lipophilicity and steric bulk of the molecule, influencing its ability to cross the blood-brain barrier and bind to its target.

-

Nature of the Linker: In derivatives with extended side chains (e.g., piperazine derivatives), the length and flexibility of the linker between the core and another pharmacophore can significantly impact binding affinity.

Signaling Pathways

The biological effects of this compound derivatives are mediated through their interaction with specific G-protein coupled receptors (GPCRs), primarily dopamine and serotonin receptors. These interactions trigger intracellular signaling cascades that ultimately lead to a physiological response.

Dopamine Receptor Signaling

Dopamine receptors are divided into two main families: D1-like (D₁ and D₅) and D2-like (D₂, D₃, and D₄).[5]

-

D1-like receptors are typically coupled to Gαs/olf proteins, which activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[5]

-

D2-like receptors are coupled to Gαi/o proteins, which inhibit adenylyl cyclase, resulting in a decrease in cAMP levels.[5]

References

- 1. Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]

- 3. Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and SAR of 1,3-thiazolyl thiophene and pyridine derivatives as potent, orally active and S1P₃-sparing S1P₁ agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: (1S)-1-(3-chlorophenyl)ethanamine

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive technical overview of (1S)-1-(3-chlorophenyl)ethanamine, a chiral amine widely utilized as a building block in the synthesis of pharmaceutically active compounds. It details the compound's physicochemical properties, synthesis protocols, and its potential applications in drug discovery, with a focus on its relevance to central nervous system agents.

Compound Identification and Physicochemical Properties

(1S)-1-(3-chlorophenyl)ethanamine is a chiral primary amine. Its stereochemistry is crucial for its application in the synthesis of enantiomerically pure pharmaceutical ingredients, where a specific enantiomer is often responsible for the desired biological activity.

Official IUPAC Name: (1S)-1-(3-chlorophenyl)ethanamine[1].

Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 68297-62-1 | [1][2][3] |

| Molecular Formula | C₈H₁₀ClN | [1][3][4] |

| PubChem CID | 2507691 | [1] |

| InChIKey | DQEYVZASLGNODG-LURJTMIESA-N | [1] |

| Synonyms | (S)-1-(3-Chlorophenyl)ethylamine, (S)-3-Chloro-α-methylbenzylamine |

Physicochemical Data

The following table summarizes key quantitative properties of the compound, essential for experimental design and process development.

| Property | Value | Unit | Notes / Source |

| Molecular Weight | 155.62 | g/mol | [1][4] |

| Monoisotopic Mass | 155.0501770 | Da | [1] |

| Density | 1.122 ± 0.06 | g/cm³ | Predicted[4] |

| Boiling Point | 112 | °C | at 13 mm Hg[4] |

| Flash Point | 112 | °C | at 13 mm Hg[4] |

| pKa | 8.73 ± 0.10 | Predicted | |

| Appearance | Colorless to light yellow liquid | ||

| Storage Temp. | 2-8 | °C | Under inert gas |

Synthesis and Purification Protocols

The primary synthetic route to chiral amines like (1S)-1-(3-chlorophenyl)ethanamine is through the reductive amination of a corresponding ketone. This method is widely used for its efficiency and adaptability.

Experimental Protocol: Reductive Amination

This protocol outlines a general procedure for the synthesis of 1-(3-chlorophenyl)ethanamine from 1-(3-chlorophenyl)ethanone. To achieve the (S)-enantiomer specifically, a chiral auxiliary or a chiral reducing agent/catalyst system would be required in a stereoselective synthesis, or a resolution of the racemic mixture would be performed post-synthesis. For the purpose of this guide, a standard reductive amination is described.

Materials:

-

1-(3-chlorophenyl)ethanone

-

Ammonium acetate or Ammonia in Methanol

-

Sodium cyanoborohydride (NaBH₃CN) or a similar reducing agent (e.g., NaBH(OAc)₃)

-

Anhydrous Methanol

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

1 M Sodium hydroxide (NaOH)

-

Saturated sodium chloride solution (Brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Imine Formation: Dissolve 1-(3-chlorophenyl)ethanone (1.0 equivalent) in anhydrous methanol. Add ammonium acetate (approximately 10 equivalents). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC) or ¹H NMR[5].

-

Reduction: Cool the reaction mixture to 0 °C using an ice bath. Cautiously add sodium cyanoborohydride (1.5 equivalents) portion-wise, ensuring the temperature remains low.

-

Reaction: Allow the reaction to warm to room temperature and continue stirring for 12-24 hours. Monitor the reaction's completion by TLC, checking for the disappearance of the imine intermediate[5].

-

Work-up (Quenching): Carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C until the pH of the solution is approximately 2. This step neutralizes excess reducing agent. Stir for 30-60 minutes[5].

-

Basification & Extraction: Basify the acidic aqueous mixture to a pH of ~10-11 using 1 M NaOH. Transfer the mixture to a separatory funnel and extract the product into diethyl ether (3x volume).

-

Washing & Drying: Combine the organic layers and wash with brine to help break any emulsions and remove water-soluble impurities. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product, an oil, can be further purified by column chromatography on silica gel or by vacuum distillation to yield the pure amine.

Synthesis and Purification Workflow

The following diagram illustrates the logical flow of the synthesis and purification process.

References

CAS number for (S)-1-(3-chlorophenyl)ethanamine

An In-Depth Technical Guide to (S)-1-(3-chlorophenyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a chiral primary amine that serves as a crucial building block in synthetic organic chemistry and is of significant interest to the pharmaceutical industry. Its stereospecific configuration makes it an invaluable intermediate for the synthesis of complex, biologically active molecules, particularly those requiring a specific enantiomeric form for their therapeutic effect. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on experimental protocols and its relevance in drug development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is essential for its handling, characterization, and use in synthetic procedures. The Chemical Abstracts Service (CAS) Registry Number for this compound is 68297-62-1 [1][2][3][4][5]. The hydrochloride salt of this compound has a distinct CAS number of 1213318-20-7.

| Property | Value | References |

| CAS Number | 68297-62-1 | [1][2][3][4][5] |

| Molecular Formula | C₈H₁₀ClN | [1][5][6] |

| Molecular Weight | 155.62 g/mol | [1][5][6] |

| IUPAC Name | (1S)-1-(3-chlorophenyl)ethanamine | [5] |

| Synonyms | (S)-3-Chloro-α-methylbenzylamine, (S)-(-)-1-(3-chlorophenyl)ethylamine | |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 112°C at 13 mmHg | [6] |

| Density | 1.122 g/cm³ (Predicted) | [6] |

| pKa | 8.73 ± 0.10 (Predicted) | |

| Storage | Store at 2-8°C under an inert atmosphere (Nitrogen or Argon) |

Synthesis of this compound

The primary synthetic route to this compound is through the stereoselective reductive amination of 3-chloroacetophenone. This method involves the formation of an imine intermediate, followed by reduction to the desired amine. The use of a chiral auxiliary or a chiral catalyst is essential to achieve the desired (S)-enantiomer with high enantiomeric excess.

Generalized Experimental Protocol: Asymmetric Reductive Amination

This protocol describes a general procedure for the synthesis. Specific reagents, catalysts, and conditions may be optimized for yield and enantioselectivity.

Materials:

-

3-Chloroacetophenone

-

Ammonia source (e.g., Ammonium acetate, Ammonia in Methanol)

-

Reducing agent (e.g., Sodium cyanoborohydride (NaBH₃CN), Sodium triacetoxyborohydride (NaBH(OAc)₃), or catalytic hydrogenation)

-

Chiral catalyst or auxiliary (e.g., a chiral phosphoric acid or a chiral ligand for catalytic hydrogenation)

-

Anhydrous solvent (e.g., Methanol, Dichloromethane, Tetrahydrofuran)

-

Hydrochloric acid (1 M)

-

Sodium hydroxide (1 M)

-

Organic solvent for extraction (e.g., Diethyl ether, Ethyl acetate)

-

Drying agent (e.g., Anhydrous sodium sulfate, Magnesium sulfate)

Procedure:

-

Imine Formation: Dissolve 3-chloroacetophenone (1.0 eq) and the ammonia source (1.5-10 eq) in the chosen anhydrous solvent in a reaction vessel. If using a chiral catalyst, add it at this stage (typically 0.1-5 mol%). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Reduction: Cool the reaction mixture to 0°C. Slowly add the reducing agent (1.2-1.5 eq) portion-wise, maintaining the temperature below 5°C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Quench the reaction by the slow addition of 1 M HCl to decompose the excess reducing agent. Adjust the pH to ~2. Wash the aqueous layer with an organic solvent (e.g., diethyl ether) to remove unreacted ketone and other non-basic impurities.

-

Product Isolation: Basify the aqueous layer to a pH of ~10-12 with 1 M NaOH.

-

Extraction: Extract the product into an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by column chromatography on silica gel or by distillation under reduced pressure.

Synthesis Workflow Diagram

Applications in Drug Discovery and Development

This compound is a valuable chiral intermediate in the synthesis of pharmaceuticals. The presence of the chlorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a final drug molecule, potentially enhancing its metabolic stability or binding affinity.

-

Chiral Building Block: It is used in the multi-step synthesis of Active Pharmaceutical Ingredients (APIs) where a specific stereoisomer is required for biological activity. This is common in drugs targeting the central nervous system, such as antidepressants or stimulants[7].

-

Organic Synthesis: Its primary amine group and chiral center allow for its use as a starting material for creating more complex molecules with defined stereochemistry, which is a critical aspect of modern drug design[8].

-

Medicinal Chemistry: The 3-chlorophenyl moiety is a common feature in many bioactive compounds. This intermediate allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs by providing a reliable source of a key structural fragment[9].

Analytical Methodologies

Accurate detection and quantification of this compound and its metabolites in various matrices are crucial for research and clinical applications. The following protocols are adapted from methods used for similar primary amines and are suitable for this compound[10].

Experimental Protocol: LC-MS/MS Analysis in Biological Matrices (e.g., Plasma, Urine)

Materials:

-

Biological matrix (e.g., 100 µL of plasma)

-

Internal Standard (e.g., a deuterated analog like this compound-d5)

-

Protein precipitation solvent (e.g., Acetonitrile with 0.1% formic acid)

-

Centrifuge and vials

Procedure:

-

Sample Preparation: To 100 µL of the plasma sample in a microcentrifuge tube, add 10 µL of the internal standard solution.

-

Protein Precipitation: Add 300 µL of cold acetonitrile to precipitate proteins. Vortex for 1 minute.

-

Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes to pellet the precipitated proteins.

-

Extraction: Transfer the supernatant to a clean vial for analysis.

-

LC-MS/MS Analysis: Inject an aliquot (e.g., 5-10 µL) onto a suitable LC-MS/MS system.

-

LC Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: A suitable gradient from 5% to 95% Mobile Phase B over several minutes.

-

MS Detection: Use a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Specific parent and daughter ion transitions for the analyte and internal standard must be determined and optimized.

-

Analytical Workflow Diagram

Relevance in Cellular Signaling Pathways

While direct studies on the signaling pathways modulated by this compound are not widely published, its structural analogs are known to interact with key cellular signaling cascades. For instance, related compounds containing a chlorophenyl moiety have been investigated for their effects on inflammation and hypoxia-related pathways[11]. These pathways are critical in various diseases, including cancer and inflammatory disorders.

The PI3K-Akt and MAPK signaling pathways are central to cell survival, proliferation, and inflammation and are often modulated by small molecule drugs[12]. A compound like this compound could serve as a scaffold to design inhibitors or modulators of kinases within these pathways. The diagram below illustrates a simplified representation of these interconnected pathways, which are common targets in drug development.

PI3K-Akt and MAPK Signaling Pathways Diagram

Conclusion

This compound is a fundamentally important chemical entity for the advancement of pharmaceutical research and development. Its well-defined stereochemistry and versatile reactivity make it an ideal starting point for the synthesis of novel therapeutics. The protocols and data presented in this guide offer a technical foundation for researchers and scientists working with this compound, from its synthesis and analysis to its potential applications in modulating key biological pathways.

References

- 1. appretech.com [appretech.com]

- 2. 68297-62-1|this compound|BLD Pharm [bldpharm.com]

- 3. buy this compound,this compound suppliers,manufacturers,factories [hisunnychem.com]

- 4. This compound | VSNCHEM [vsnchem.com]

- 5. This compound | C8H10ClN | CID 2507691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. This compound hydrochloride [myskinrecipes.com]

- 8. nbinno.com [nbinno.com]

- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. Phosphoinositide-3-kinase and mitogen activated protein kinase signaling pathways mediate acute NGF sensitization of TRPV1 - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Determination of the Molecular Weight of (S)-1-(3-chlorophenyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the molecular weight of (S)-1-(3-chlorophenyl)ethanamine, a chiral compound of interest in pharmaceutical research and development. The document outlines the fundamental principles and calculations required to determine this critical physicochemical property.

Chemical Identity and Formula

This compound is a primary amine with the chemical formula C₈H₁₀ClN.[1][2][3][4] Its structure consists of a chlorophenyl group attached to an ethylamine backbone, with a stereocenter at the alpha-carbon, resulting in the (S)-enantiomer.

Calculation of Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for this compound is based on its molecular formula and the standard atomic weights of carbon, hydrogen, chlorine, and nitrogen.

Experimental Protocol: Molecular Weight Calculation

The determination of the molecular weight of this compound is a theoretical calculation based on its elemental composition. The following steps are taken:

-

Identify the molecular formula: The molecular formula for this compound is established as C₈H₁₀ClN.

-

Determine the atomic weights of each element: The standard atomic weights for Carbon (C), Hydrogen (H), Chlorine (Cl), and Nitrogen (N) are obtained from the periodic table.

-

Calculate the total mass for each element: The number of atoms of each element in the molecule is multiplied by its respective atomic weight.

-

Sum the total masses: The sum of the total masses of all elements in the molecule provides the molecular weight.

The following diagram illustrates the workflow for this calculation:

Caption: Workflow for Molecular Weight Calculation.

Data Presentation

The quantitative data used in the calculation of the molecular weight of this compound is summarized in the table below for clarity and ease of comparison.

| Element | Symbol | Number of Atoms | Standard Atomic Weight (amu) | Total Contribution to Molecular Weight (amu) |

| Carbon | C | 8 | 12.011 | 96.088 |

| Hydrogen | H | 10 | 1.008 | 10.080 |

| Chlorine | Cl | 1 | 35.453[5] | 35.453 |

| Nitrogen | N | 1 | 14.007[6][7][8] | 14.007 |

| Total | 20 | 155.628 |

Based on this calculation, the molecular weight of this compound is 155.628 g/mol . This value is consistent with published data, which reports the molecular weight as approximately 155.62 g/mol .[1][2][3][9]

Signaling Pathways and Logical Relationships

While signaling pathways are not directly relevant to the determination of molecular weight, a logical relationship diagram can illustrate the hierarchical nature of the information presented in this guide.

Caption: Logical Relationship of Chemical Data.

This guide provides a comprehensive overview of the determination of the molecular weight of this compound, a fundamental parameter for researchers and professionals in the field of drug development.

References

- 1. (S)-1-(3-Chlorophenyl)ethylamine | 68297-62-1 [chemicalbook.com]

- 2. appretech.com [appretech.com]

- 3. This compound | C8H10ClN | CID 2507691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. buy this compound,this compound suppliers,manufacturers,factories [hisunnychem.com]

- 5. geocities.ws [geocities.ws]

- 6. Nitrogen - Wikipedia [en.wikipedia.org]

- 7. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 8. sbg.bio.ic.ac.uk [sbg.bio.ic.ac.uk]

- 9. This compound | VSNCHEM [vsnchem.com]

The Unexplored Therapeutic Potential of (S)-1-(3-chlorophenyl)ethanamine Derivatives: A Technical Guide

For Immediate Release

This technical guide delves into the nascent but promising field of (S)-1-(3-chlorophenyl)ethanamine derivatives, exploring their potential biological activities. While dedicated research on this specific scaffold remains limited, analysis of structurally similar compounds, particularly urea derivatives, reveals significant potential for antimicrobial applications. This document aims to provide a foundational resource for researchers, scientists, and drug development professionals by summarizing existing data, detailing experimental protocols, and outlining potential research trajectories.

Core Structure and Pharmacological Relevance

The this compound core is a chiral phenethylamine derivative. The presence of a 3-chlorophenyl group can significantly influence a molecule's lipophilicity and electronic properties, which are critical for its absorption, distribution, metabolism, excretion, and target binding affinity. Phenethylamines are a well-established pharmacophore in medicinal chemistry, known to interact with a variety of biological targets, particularly within the central nervous system. However, recent studies have expanded the scope of their potential applications to include antimicrobial and anticancer activities.

Antimicrobial Activity of Structurally Related Urea Derivatives

A key study investigating a series of urea derivatives, including compounds structurally related to this compound, has demonstrated their potential as antimicrobial agents. The study evaluated the in vitro activity of these compounds against a panel of five bacterial and two fungal strains.

Quantitative Antimicrobial Data

The minimum inhibitory concentrations (MICs) for a selection of these urea derivatives are summarized in the table below. The data highlights that specific substitutions on the urea nitrogen atoms can confer potent and selective antimicrobial activity.

| Compound ID | Structure | E. coli (MIC, µg/mL) | K. pneumoniae (MIC, µg/mL) | A. baumannii (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | S. aureus (MIC, µg/mL) | C. albicans (MIC, µg/mL) | C. neoformans (MIC, µg/mL) |

| 3c | (R)-1-(1-phenylethyl)-3-(p-tolyl)urea | >128 | 64 | 32 | >128 | >128 | >128 | >128 |

| 3e | (R)-3-(4-chlorophenyl)-1-methyl-1-(1-phenylethyl)urea | >128 | >128 | 16 | >128 | >128 | >128 | >128 |

| 3f | (R)-3-(4-fluorophenyl)-1-methyl-1-(1-phenylethyl)urea | >128 | >128 | 32 | >128 | >128 | >128 | >128 |

| 3g | (R)-1-methyl-1-(1-phenylethyl)-3-(p-tolyl)urea | >128 | 64 | >128 | >128 | >128 | >128 | >128 |

| 3i | (S)-1-benzyl-3-(4-chlorophenyl)-1-(1-phenylethyl)urea | >128 | >128 | 32 | >128 | >128 | >128 | >128 |

| 3j | (S)-1-benzyl-3-(3,4-dichlorophenyl)-1-(1-phenylethyl)urea | >128 | >128 | 16 | >128 | >128 | >128 | >128 |

| 3k | (S)-1-benzyl-3-(4-methoxyphenyl)-1-(1-phenylethyl)urea | >128 | >128 | >128 | >128 | 64 | >128 | >128 |

| 3l | (S)-1-benzyl-3-(4-fluorophenyl)-1-(1-phenylethyl)urea | >128 | >128 | 32 | >128 | >128 | >128 | >128 |

| 3n | (S)-1-benzyl-3-(4-fluorophenyl)-1-(1-phenylethyl)urea | >128 | >128 | 16 | >128 | >128 | >128 | >128 |

| Colistin | - | 2 | 2 | 2 | 2 | - | - | - |

| Vancomycin | - | - | - | - | - | 2 | - | - |

| Fluconazole | - | - | - | - | - | - | 8 | 8 |

Data extracted from a study on new urea derivatives as potential antimicrobial agents.[1]

Notably, several N,N-disubstituted urea derivatives demonstrated good inhibitory activity against Acinetobacter baumannii.[1] Specifically, compounds 3e , 3j , and 3n showed significant potency against this often multidrug-resistant pathogen.[1] Moderate activity was also observed for some compounds against Klebsiella pneumoniae and Staphylococcus aureus.[1]

Experimental Protocols

The following provides a detailed methodology for the key experiments cited in the evaluation of the antimicrobial activity of the urea derivatives.

Synthesis of Urea Derivatives

A general procedure for the synthesis of the urea derivatives is as follows:

-

To a solution of the respective amine (1.0 equivalent) in an appropriate solvent (e.g., dichloromethane), add the corresponding isocyanate (1.1 equivalents).

-

Stir the reaction mixture at room temperature for a specified period (e.g., 2-4 hours).

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient).

-

Characterize the final products using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized compounds was evaluated using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).

-

In a 96-well microtiter plate, perform serial twofold dilutions of the stock solutions in Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi to obtain a range of test concentrations.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Incubate the plates at 37°C for 24 hours for bacteria and 48 hours for fungi.

-

Determine the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Use standard antimicrobial agents (e.g., Colistin, Vancomycin, Fluconazole) as positive controls.[1]

Visualizing Experimental and Logical Workflows

To further clarify the processes involved in the development and evaluation of these derivatives, the following diagrams have been generated.

References

The Dance of a Chlorine Atom: A Technical Guide to the Structure-Activity Relationship of Chlorophenylethanamine Compounds

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the intricate relationship between the chemical structure of chlorophenylethanamine compounds and their biological activity. By dissecting the influence of chlorine substitution on the phenethylamine scaffold, we will illuminate how this modification dictates interactions with key molecular targets, primarily the monoamine transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT). This document provides a comprehensive overview of their synthesis, pharmacological evaluation, and the downstream signaling consequences of their action, serving as a vital resource for researchers in neuropharmacology and medicinal chemistry.

Introduction: The Significance of the Chlorophenylethanamine Scaffold

The phenethylamine backbone is a privileged scaffold in neuroscience, forming the basis for numerous endogenous neurotransmitters and a vast array of psychoactive substances. The introduction of a chlorine atom to the phenyl ring of this structure, creating chlorophenylethanamine, profoundly alters its pharmacological profile. The position of this halogen substituent—ortho (2-), meta (3-), or para (4-)—fine-tunes the compound's affinity and selectivity for the monoamine transporters, thereby shaping its overall effect on the central nervous system. Understanding these structure-activity relationships (SAR) is paramount for the rational design of novel therapeutics targeting monoaminergic systems and for comprehending the mechanisms of action of existing psychoactive compounds.

Structure-Activity Relationship at Monoamine Transporters

The primary molecular targets of chlorophenylethanamine compounds are the presynaptic transporters responsible for the reuptake of serotonin, norepinephrine, and dopamine from the synaptic cleft. The affinity of these compounds for SERT, NET, and DAT is critically dependent on the position of the chlorine atom on the phenyl ring.

Quantitative Analysis of Transporter Affinity

The following table summarizes the available quantitative data on the inhibitory potency of chloro-substituted amphetamine analogs at the human serotonin, dopamine, and norepinephrine transporters. While amphetamines possess an additional alpha-methyl group compared to phenethylamines, this data provides valuable insight into the effects of chlorine substitution.

| Compound | SERT IC50 (nM) | DAT IC50 (nM) | NET IC50 (nM) | DAT/SERT Ratio | Reference |

| Amphetamine | >10,000 | 350 | 43 | <0.035 | [1] |

| 4-Chloroamphetamine (PCA) | 130 | 1,600 | 250 | 12.3 | [1] |

IC50 values represent the concentration of the compound required to inhibit 50% of radiolabeled substrate uptake.

Key Observations:

-

Unsubstituted Amphetamine: Exhibits a preference for the norepinephrine transporter (NET) and dopamine transporter (DAT) over the serotonin transporter (SERT).[1]

-

4-Chloroamphetamine (PCA): The addition of a chlorine atom at the para position dramatically increases affinity for SERT by over 75-fold.[1] This substitution also decreases affinity for DAT and NET.[1] Consequently, 4-chloroamphetamine is a potent and relatively balanced serotonin-norepinephrine-dopamine releasing agent (SNDRA).[2]

Experimental Protocols

The determination of a compound's affinity for monoamine transporters is a cornerstone of its pharmacological characterization. The following protocols outline the standard methodologies used in these crucial experiments.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity (Ki) of a test compound for a specific receptor or transporter. This is achieved by measuring the displacement of a radiolabeled ligand with a known high affinity for the target.

Workflow for Radioligand Binding Assay:

Caption: General workflow for a radioligand binding assay.

Detailed Methodology:

-

Membrane Preparation: Cell membranes expressing the transporter of interest (SERT, NET, or DAT) are prepared from transfected cell lines or specific brain regions.

-

Incubation: The membranes are incubated in a buffer solution containing a specific radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, or [³H]WIN 35,428 for DAT) and varying concentrations of the unlabeled test compound.

-

Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand in the solution.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The affinity of the test compound (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Monoamine Uptake Inhibition Assays

Uptake inhibition assays measure the functional ability of a compound to block the transport of monoamines into cells.

Workflow for Uptake Inhibition Assay:

Caption: General workflow for a monoamine uptake inhibition assay.

Detailed Methodology:

-

Cell Culture: Cells stably expressing the human monoamine transporters (hSERT, hNET, or hDAT) are cultured in appropriate media.

-

Pre-incubation: The cells are pre-incubated with varying concentrations of the test compound.

-

Uptake: A radiolabeled monoamine (e.g., [³H]serotonin, [³H]norepinephrine, or [³H]dopamine) is added to initiate uptake.

-

Termination: The uptake process is stopped after a defined period by rapidly washing the cells with ice-cold buffer.

-

Cell Lysis and Scintillation Counting: The cells are lysed, and the amount of radioactivity taken up is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC50) is determined.

Downstream Signaling Pathways

The interaction of chlorophenylethanamine compounds with monoamine transporters initiates a cascade of downstream signaling events. While the primary action is the modulation of extracellular monoamine levels, these compounds can also trigger intracellular signaling pathways, leading to both acute and long-term changes in neuronal function.

Calcium Mobilization

Studies on p-chloroamphetamine (PCA) have demonstrated its ability to induce a rapid increase in intracellular calcium concentration ([Ca²⁺]i).[3] This effect is mediated by both the influx of extracellular calcium and the release of calcium from intracellular stores, such as the endoplasmic reticulum.[3]

Signaling Pathway of PCA-Induced Calcium Mobilization:

References

- 1. Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. para-Chloroamphetamine - Wikipedia [en.wikipedia.org]

- 3. Effect of p-chloroamphetamine on calcium movement and viability in renal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to (S)-1-(3-chlorophenyl)ethanamine for Researchers and Drug Development Professionals

Introduction: (S)-1-(3-chlorophenyl)ethanamine is a chiral primary amine that serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its stereospecific configuration is often essential for the desired pharmacological activity and selectivity of the final drug product. This technical guide provides an in-depth overview of the commercial availability, synthesis, and applications of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Commercial Availability and Specifications

A variety of chemical suppliers offer this compound, typically with high purity suitable for research and development purposes. The table below summarizes key information from several commercial suppliers.

| Supplier | Product Number/CAS No. | Purity | Molecular Formula | Molecular Weight ( g/mol ) | Storage Conditions |

| BLDpharm | 68297-62-1 | - | C₈H₁₀ClN | 155.62 | Inert atmosphere, 2-8°C |

| Appretech Scientific Limited | APT001601 | ≥98% | C₈H₁₀ClN | 155.62 | - |

Physicochemical and Spectral Data

A summary of important physicochemical and spectral data for this compound is provided below. This information is critical for reaction planning, characterization, and quality control.

| Property | Value |

| Molecular Weight | 155.62 g/mol |

| Molecular Formula | C₈H₁₀ClN |

| Boiling Point | 95-97 °C at 8 Torr |

| Density | 1.122 g/cm³ (predicted) |

| pKa | 8.73 (predicted) |

| Appearance | Colorless to light yellow liquid |

Synthesis of this compound: Experimental Protocol

The most common and efficient method for the synthesis of chiral amines like this compound is through asymmetric reductive amination of the corresponding ketone, 3'-chloroacetophenone. This method allows for the direct formation of the chiral amine with high enantioselectivity.

Asymmetric Reductive Amination of 3'-Chloroacetophenone

This protocol is a representative procedure based on established methods for asymmetric reductive amination using a chiral catalyst.

Materials:

-

3'-Chloroacetophenone

-

Ammonia source (e.g., Ammonium acetate, Ammonia in methanol)

-

Chiral catalyst (e.g., a chiral phosphoric acid or a transition metal complex with a chiral ligand)

-

Reducing agent (e.g., Hantzsch ester, Sodium borohydride, or catalytic hydrogenation)

-

Anhydrous solvent (e.g., Toluene, Dichloromethane)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Hydrochloric acid (for salt formation and purification)

-

Sodium hydroxide (for neutralization)

-

Organic solvents for extraction (e.g., Ethyl acetate, Diethyl ether)

Procedure:

-

Imine Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3'-chloroacetophenone (1.0 equivalent) in the chosen anhydrous solvent.

-

Add the ammonia source (e.g., ammonium acetate, 10 equivalents).

-

Add the chiral catalyst (0.01-0.05 equivalents).

-

Stir the mixture at room temperature for 30 minutes to 1 hour to facilitate the formation of the chiral imine intermediate.

-

Reduction: To the reaction mixture, add the reducing agent.

-

If using a Hantzsch ester: Add the Hantzsch ester (1.5 equivalents) and continue stirring at the appropriate temperature (may require heating) for 24-48 hours.

-

If using catalytic hydrogenation: Transfer the mixture to a hydrogenation vessel and subject it to a hydrogen atmosphere in the presence of a suitable catalyst (e.g., Pd/C) until the reaction is complete.

-

-

Work-up:

-

Quench the reaction by the slow addition of 1 M HCl until the pH is ~2.

-

Stir for 1 hour, then basify the mixture with 1 M NaOH to a pH of ~10.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Further purification can be achieved by column chromatography on silica gel or by distillation under reduced pressure. The enantiomeric excess can be determined by chiral HPLC or GC analysis.

-

Applications in Drug Development

This compound is a valuable chiral building block for the synthesis of several active pharmaceutical ingredients (APIs). Its specific stereochemistry is often a key determinant of the drug's efficacy and safety profile.

Case Study 1: Synthesis of Rivastigmine Analogues

Rivastigmine is a cholinesterase inhibitor used for the treatment of mild to moderate dementia associated with Alzheimer's and Parkinson's diseases.[1] While the core of rivastigmine itself does not contain the 1-(3-chlorophenyl)ethanamine moiety, structurally related chiral amines are fundamental to the synthesis of this class of drugs. The synthesis of rivastigmine involves the use of a chiral α-methylbenzylamine derivative to establish the required stereocenter.[2] The general principle highlights the importance of chiral amines in creating enantiomerically pure drugs that interact specifically with their biological targets.

The mechanism of action of cholinesterase inhibitors like rivastigmine involves the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down the neurotransmitter acetylcholine.[1] By inhibiting these enzymes, the concentration and duration of action of acetylcholine in the synaptic cleft are increased, leading to enhanced cholinergic neurotransmission, which is beneficial in conditions where there is a cholinergic deficit.

Mechanism of action of Rivastigmine.

Case Study 2: Precursor to Dopamine Agonists like Rotigotine

Rotigotine is a non-ergoline dopamine agonist used to treat Parkinson's disease and restless legs syndrome.[3] The core structure of rotigotine is a chiral aminotetralin, and its synthesis relies on the use of a chiral amine precursor to establish the correct stereochemistry, which is crucial for its activity as a dopamine receptor agonist.[3] this compound represents a similar class of chiral building blocks that are instrumental in the asymmetric synthesis of such neurologically active compounds.

Rotigotine acts as an agonist at dopamine D1, D2, and D3 receptors in the brain, mimicking the effect of dopamine.[3][4] In Parkinson's disease, where there is a deficiency of dopamine-producing neurons, rotigotine stimulates dopamine receptors, thereby alleviating motor symptoms.

Mechanism of action of Rotigotine.

Potential as a Precursor to Monoamine Oxidase Inhibitors (MAOIs)

The α-methylbenzylamine scaffold, of which this compound is a derivative, is a known pharmacophore in monoamine oxidase inhibitors (MAOIs).[5] MAOIs are a class of antidepressants that act by inhibiting the monoamine oxidase enzymes (MAO-A and MAO-B), which are responsible for the breakdown of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[6][7] By inhibiting these enzymes, the levels of these neurotransmitters in the brain are increased, leading to an antidepressant effect.[6][8] The substitution pattern on the phenyl ring and the stereochemistry of the amine are critical for the potency and selectivity of MAOIs.

General mechanism of Monoamine Oxidase Inhibitors.

Conclusion

This compound is a commercially available and highly valuable chiral building block for the synthesis of complex, enantiomerically pure pharmaceutical compounds. Its application in the development of drugs targeting the central nervous system, such as cholinesterase inhibitors and dopamine agonists, underscores its importance in medicinal chemistry. The detailed synthetic protocol and understanding of its role in the mechanism of action of related drugs provided in this guide are intended to facilitate further research and development efforts in this promising area.

References

- 1. jocpr.com [jocpr.com]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. The in vitro receptor profile of rotigotine: a new agent for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of alpha-methylation on inactivation of monoamine oxidase by N-cyclopropylbenzylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]

- 7. Monoamine Oxidase Inhibitors (MAOIs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. What are the therapeutic applications for MAO inhibitors? [synapse.patsnap.com]

An In-depth Technical Guide to the Safe Handling of (S)-1-(3-chlorophenyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for (S)-1-(3-chlorophenyl)ethanamine, a chemical intermediate utilized in pharmaceutical research and development. The following sections detail the compound's hazardous properties, recommended safety protocols, and emergency procedures to ensure its safe use in a laboratory setting.

Chemical Identification and Physical Properties

This compound is a chiral amine with the following identifiers and physical characteristics:

| Property | Value | Reference |

| IUPAC Name | (1S)-1-(3-chlorophenyl)ethanamine | [1] |

| Synonyms | (S)-(-)-1-(3-Chlorophenyl)ethylamine, (S)-alpha-(3-Chlorophenyl)ethylamine | [1] |

| CAS Number | 68297-62-1 | [1][2][3] |

| Molecular Formula | C₈H₁₀ClN | [1][2][3] |

| Molecular Weight | 155.62 g/mol | [1][2][3] |

| Appearance | Colorless to light yellow liquid | [4] |

| Boiling Point | 112°C at 13 mmHg | [4] |

| Flash Point | 115 °C (239 °F) | [5] |

| Density | 1.122 g/cm³ (Predicted) | [4] |

| pKa | 8.73 ± 0.10 (Predicted) | [4] |

| Solubility | No information available | |

| Vapor Pressure | 1 mbar @ 50°C | [5] |

| Vapor Density | 5.37 | [6] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are summarized below.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Inhalation | 3 | H331: Toxic if inhaled |

| Skin Corrosion/Irritation | 1C | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction |

Hazard Pictograms:

-

GHS05: Corrosion

-

GHS06: Acute Toxicity (fatal or toxic)

-

GHS08: Health Hazard

Experimental Protocols for Hazard Determination

The hazard classifications are determined through standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD) and ASTM International.

Acute Toxicity

-

Oral Toxicity (OECD 423): This method involves the administration of the substance to a small group of animals in a stepwise procedure.[7] The observation of toxic effects or mortality at different dose levels allows for the determination of the acute toxic class.[7]

-

Dermal Toxicity (OECD 402): The substance is applied to the skin of animals, and the toxic effects are observed over a defined period. This test helps in identifying health hazards from short-term dermal exposure.[8]

-